molecular formula C17H17NO4 B1623634 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline CAS No. 501033-98-3

2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline

Cat. No.: B1623634
CAS No.: 501033-98-3
M. Wt: 299.32 g/mol
InChI Key: PFGPGGNXKZBICE-UHFFFAOYSA-N
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Description

2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline is a chemical compound utilized in research and development, particularly as a specialized intermediate in organic and medicinal chemistry synthesis . The benzodioxole and aniline functional groups present in its structure make it a valuable scaffold for constructing more complex molecules targeted for biological evaluation. Researchers employ this compound in the exploration of new pharmacologically active substances. While specific, published biological data for this exact molecule is limited in the public domain, its structural features are of continued interest in the development of compounds for various research applications. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9H,10,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPGGNXKZBICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90412638
Record name 2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501033-98-3
Record name 2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Coupling Reactions for Ethenyl Bridge Formation

The ethenyl (-CH=CH-) linkage between the benzodioxole and aniline moieties is typically formed via cross-coupling reactions. The Heck reaction and Wittig reaction are the most widely employed strategies:

Heck Coupling Methodology

A palladium-catalyzed coupling between 5-bromo-7-methoxy-1,3-benzodioxole and 2-methoxy-5-vinylaniline generates the ethenyl bridge. Key conditions include:

  • Catalyst : Palladium(II) acetate (5 mol%)
  • Ligand : Triphenylphosphine (10 mol%)
  • Base : Triethylamine (2 eq)
  • Solvent : Dimethylformamide (DMF) at 100°C for 12 hours.

Yield : 68–72% (isolated after column chromatography).

Wittig Reaction Approach

The benzodioxole aldehyde (7-methoxy-1,3-benzodioxole-5-carbaldehyde) reacts with a stabilized ylide derived from 2-methoxy-5-aminobenzyltriphenylphosphonium bromide.

  • Reagent : Sodium hydride (1.2 eq) in tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Reaction Time : 6 hours.

Yield : 60–65% (requires acid workup to remove phosphine oxide byproducts).

Nitro Group Reduction Strategies

The aniline group is often introduced via catalytic hydrogenation of a nitro precursor. For example:

  • Intermediate Synthesis : 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]nitrobenzene is prepared via coupling.
  • Hydrogenation :
    • Catalyst : 10% Palladium on carbon (Pd/C)
    • Pressure : 3 bar H₂
    • Solvent : Ethanol at 25°C for 4 hours.

Conversion Rate : >95% (quantitative by NMR).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, continuous flow systems optimize heat and mass transfer:

Parameter Value
Reactor Type Micro-tubular (ID = 1 mm)
Residence Time 30 minutes
Temperature 120°C
Catalyst Loading 2 mol% Pd(OAc)₂
Space-Time Yield 1.2 kg·L⁻¹·h⁻¹

Advantages :

  • 15% higher yield compared to batch processes.
  • Reduced solvent consumption (DMF recycled in-line).

Solvent and Catalyst Recovery

Industrial protocols emphasize sustainability:

  • Solvent : Ethylene glycol dimethyl ether (DGDE) is recovered via distillation (95% efficiency).
  • Catalyst : Palladium nanoparticles are filtered and reused for up to 5 cycles without significant activity loss.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Heck Coupling 72 98 420 High
Wittig Reaction 65 95 380 Moderate
Continuous Flow 85 99 400 Very High

Key Observations :

  • The Heck reaction offers superior purity but higher palladium costs.
  • Continuous flow systems achieve the highest throughput, making them ideal for bulk production.

Mechanistic Insights and Side Reactions

Competing Pathways in Coupling Reactions

  • Homocoupling : Unwanted dimerization of aryl halides occurs with insufficient ligand loading (e.g., <5 mol% PPh₃).
  • Over-Reduction : Excessive hydrogenation converts the ethenyl bridge to ethyl, detectable via ¹H NMR (δ = 1.2 ppm for -CH₂CH₂-).

Mitigation Strategies

  • Ligand Optimization : Bulky ligands like tricyclohexylphosphine suppress homocoupling.
  • Selective Hydrogenation : Partial poisoning of Pd/C with quinoline minimizes over-reduction.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.45 (d, J = 16 Hz, 1H, CH=CH),
    δ 6.92 (s, 1H, benzodioxole-H),
    δ 3.89 (s, 3H, OCH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Molecular Features CAS Number
2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline - 2-methoxy aniline
- Styryl-linked 7-methoxybenzodioxole
Conjugated ethenyl, benzodioxole ring 501033-98-3
(Z)-2-Methoxy-5-(2-(7-methoxybenzodioxol-5-yl)vinyl)phenol (Combretastatin A-2) - 2-methoxy phenol
- Styryl-linked 7-methoxybenzodioxole
Phenolic -OH, benzodioxole ring 111394-44-6
(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline - 2-methoxy aniline
- Styryl-linked 3,4,5-trimethoxybenzene
Three methoxy groups, planar aromatic core 120-71-8 (variant)
5-(Ethylsulfonyl)-2-methoxyaniline - 2-methoxy aniline
- Ethylsulfonyl group at 5-position
Sulfonyl electron-withdrawing group Not provided

Key Observations :

  • Benzodioxole vs. Trimethoxybenzene : The benzodioxole moiety in the main compound and Combretastatin A-2 introduces rigidity and electron-richness, whereas the trimethoxystyryl group in (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline enhances solubility and planar stacking interactions .
  • Aniline vs. Phenol: The phenolic -OH in Combretastatin A-2 facilitates hydrogen bonding, a feature absent in the main compound, which may influence bioavailability and target binding .
  • Sulfonyl vs.

Pharmacological and Commercial Relevance

  • Trimethoxystyryl Aniline : The trimethoxy motif is common in microtubule-targeting agents (e.g., colchicine analogs), suggesting similar mechanisms for the main compound .
  • Commercial Availability : The main compound is marketed alongside Combretastatin A-2, indicating its niche in research and drug development pipelines .

Biological Activity

2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline, with the CAS number 501033-98-3, is an organic compound characterized by its complex molecular structure. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C17H17NO4C_{17}H_{17}NO_4, with a molecular weight of 299.32 g/mol. The compound contains a methoxy group, a benzodioxole moiety, and an aniline derivative, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H17NO4C_{17}H_{17}NO_4
Molecular Weight299.32 g/mol
Density1.211 g/cm³
Boiling Point310ºC at 760 mmHg
Flash Point153.7ºC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives containing benzodioxole structures show significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

A notable area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features are believed to play a crucial role in its effectiveness against specific cancer types.

Study 1: Antiviral Activity

A recent study evaluated the efficacy of various natural compounds against SARS-CoV-2's main protease (Mpro). While the primary focus was on other phytocompounds, the structural similarities between these compounds and this compound suggest potential antiviral applications . The study utilized molecular docking simulations to predict binding affinities, indicating that compounds with similar frameworks could serve as effective inhibitors.

Study 2: Cytotoxic Effects

Another investigation assessed the cytotoxic effects of various aniline derivatives on human cancer cell lines. The findings showed that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This reinforces the hypothesis that modifications in chemical structure can significantly influence biological activity .

Q & A

Q. What are the established synthetic routes for preparing 2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline, and what are their key intermediates?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Suzuki-Miyaura Coupling : A boronic acid derivative of 7-methoxy-1,3-benzodioxole reacts with a halogenated aniline precursor (e.g., 3-bromoaniline) under Pd catalysis .

Nitration-Reduction Sequence : Starting from a methoxy-substituted sulfonyl chloride, sequential nitration and hydrogenation (using Pd/C) yield the aniline core .

Organocatalytic [3+3] Cyclization : For structurally related benzodioxol-containing compounds, organocatalysts like proline derivatives enable stereoselective formation of the ethenyl bridge .

  • Key Intermediates :
StepIntermediateYieldConditions
1Halogenated precursor60–82%Pd catalysis, 80°C
2Nitro derivative54–73%HNO₃/H₂SO₄, 60–100°C
3Reduced aniline90%H₂, Pd/C

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethenyl protons (δ ~6.3–7.0 ppm, coupling constant J = 16 Hz for trans-stilbene) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 353.12 for C₁₇H₁₅NO₅) .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and Mercury (for visualization) resolve the stereochemistry of the ethenyl group and benzodioxol ring .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity (e.g., anticancer potency) across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity : HPLC analysis (≥95% purity) is essential; impurities in nitro-reduction steps (e.g., dinitro byproducts) can skew bioactivity .
  • Assay Conditions : Compare IC₅₀ values under standardized conditions (e.g., cell line: MDA-MB-231, 48h exposure).
  • Structural Analogues : Test derivatives (e.g., Combretastatin A2, a known anticancer stilbene) as positive controls to validate assays .

Q. What strategies optimize the yield of the ethenyl bridge formation during synthesis?

  • Methodological Answer :
  • Catalytic System : Use Pd(OAc)₂ with SPhos ligand for Suzuki coupling (yields >80%) .
  • Solvent Effects : THF/water mixtures improve solubility of boronic acid intermediates .
  • Temperature Control : Maintain 60–80°C to prevent decomposition of the nitro intermediate .

Q. How does the substitution pattern on the benzodioxol ring influence the compound’s pharmacophore?

  • Methodological Answer :
  • Methoxy Positioning : 7-Methoxy on benzodioxol enhances tubulin binding affinity by mimicking colchicine’s trimethoxy motif .
  • Ethenyl Geometry : Trans-configuration (confirmed via NOESY) is critical for antiproliferative activity; cis-isomers show 10–100x lower potency .
  • Table : Structure-Activity Relationship (SAR) Trends
SubstituentActivity (IC₅₀, nM)Notes
7-OMe, trans-ethenyl5–20Optimal tubulin polymerization inhibition
6-OMe, trans-ethenyl50–100Reduced binding affinity
cis-ethenyl>500Loss of activity

Data Contradiction Analysis

Q. Why might reported yields for nitration steps vary significantly (e.g., 54% vs. 73%)?

  • Methodological Answer :
  • Acid Composition : Concentrated HNO₃ alone yields 73% mono-nitro product, while HNO₃/H₂SO₄ mixtures favor dinitro byproducts (54% yield) due to increased electrophilicity .
  • Temperature : Higher temperatures (100°C vs. 60°C) accelerate over-nitration, reducing selectivity .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the anticancer efficacy of this compound?

  • Methodological Answer :
  • Xenograft Models : Use immunodeficient mice implanted with human breast cancer (MCF-7) or colon cancer (HCT-116) cells.
  • Dosage : Administer 10–25 mg/kg (oral or intraperitoneal) daily for 21 days; monitor tumor volume via caliper measurements .
  • Toxicity Profiling : Assess liver/kidney function (ALT, BUN levels) to rule out off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline
Reactant of Route 2
2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.